molecular formula C19H17F2N3O2S B2805894 2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897455-08-2

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Cat. No.: B2805894
CAS No.: 897455-08-2
M. Wt: 389.42
InChI Key: MYEWXTVHPMNEHS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide ( 897455-08-2) is a synthetic organic compound with a molecular formula of C19H17F2N3O2S and a molecular weight of 389.42 g/mol . This benzamide derivative features a distinct molecular architecture, incorporating both a 2,6-difluorobenzamide moiety and a 5-(4-methoxyphenyl)-1H-imidazole group linked by a sulfanylethyl chain . This structure places it in a class of compounds that have demonstrated significant research potential in medicinal chemistry. Compounds with similar structural features, particularly those containing the imidazole core, have been investigated as potent inhibitors of various biological targets. For instance, related N-benzyl-4-phenyl-1H-imidazole derivatives have been explored for their function as Kinesin Spindle Protein (KSP) inhibitors for the potential treatment of cancer . Furthermore, structurally analogous thiazole and benzamide compounds have shown relevance in immunology and inflammation research, modulating pathways such as T-lymphocyte activation and cytokine production . The presence of the imidazole ring, a common pharmacophore, suggests this compound may serve as a valuable building block or a key intermediate in the synthesis of more complex bioactive molecules. It is suitable for various biochemical and biophysical studies, including assay development, target identification, and structure-activity relationship (SAR) analysis. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2,6-difluoro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-26-13-7-5-12(6-8-13)16-11-23-19(24-16)27-10-9-22-18(25)17-14(20)3-2-4-15(17)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWXTVHPMNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a thiol under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzyl halide reacts with the imidazole derivative.

    Formation of the Thioethyl Linkage: The thioethyl linkage is formed by reacting the imidazole derivative with an appropriate thioalkylating agent.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination of the benzamide ring.

    Final Coupling Reaction: The final step involves coupling the fluorinated benzamide with the imidazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzamide ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives, deoxygenated products.

    Substitution: Substituted benzamide derivatives, modified imidazole compounds.

Scientific Research Applications

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on shared motifs: benzamide derivatives , imidazole/triazole-containing molecules , and sulfur-linked pharmacophores . Below is a detailed analysis:

Comparison with Benzamide Derivatives

  • N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican): This agrochemical benzamide derivative shares a difluorophenyl group but replaces the imidazole-sulfanyl moiety with a pyridine-carboxamide scaffold. The trifluoromethylphenoxy group enhances lipophilicity, favoring membrane penetration in plants. In contrast, the target compound’s imidazole and methoxyphenyl groups may improve solubility and selectivity for mammalian targets .
  • Hydrazinecarbothioamides [4–6] (): These derivatives feature a 2,4-difluorophenyl group linked to a thioamide-hydrazine backbone. Unlike the target compound, they lack the imidazole ring but include a sulfonylbenzoyl group.

Comparison with Imidazole/Triazole Derivatives

  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-1,2,4-Triazole-3-Thiones [7–9] (): These triazole-thiones exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of S-H bands, presence of C=S at 1247–1255 cm⁻¹). Additionally, the methoxyphenyl substituent in the target may confer better metabolic resistance compared to halophenyl groups in these triazoles .
  • 6-(Benzo[d][1,3]Dioxol-5-yloxy)-5-Fluoro-1H-Benzimidazoles ():
    These benzimidazoles share a fluorine-substituted aromatic system but replace the sulfanyl-ethyl linker with a dioxolane-oxy group. The dioxolane ring may increase metabolic lability compared to the target’s methoxyphenyl-imidazole motif, which is less prone to oxidative cleavage .

Comparison with Sulfur-Containing Pharmacophores

  • S-Alkylated 1,2,4-Triazoles [10–15] (): These compounds feature sulfur-linked alkyl chains (e.g., 2-bromoacetophenone derivatives). Their sulfanyl-ethyl groups are structurally analogous to the target’s linker but are attached to triazoles instead of imidazoles. The target’s imidazole core may offer stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to triazoles .

Key Research Findings and Hypothetical Data Table

While direct data for the target compound is absent in the evidence, inferences can be drawn from structural analogs:

Property Target Compound N-(2,4-Difluorophenyl)-3-Pyridinecarboxamide Triazole-Thiones [7–9] Benzimidazoles [4a–f]
Core Structure Benzamide + Imidazole Benzamide + Pyridine Triazole Benzimidazole
Halogen Substituents 2,6-Difluoro 2,4-Difluoro + Trifluoromethyl 2,4-Difluoro 5-Fluoro
Sulfur Linkage Ethylsulfanyl None Sulfonyl None
IR C=O/C=S Stretch (cm⁻¹) ~1660 (C=O) ~1660 (C=O) 1247–1255 (C=S) N/A
Tautomerism None None Thione ↔ Thiol None
Metabolic Stability High (methoxyphenyl) Moderate (trifluoromethyl) Low (halophenyl) Low (dioxolane)

Discussion of Structural Advantages

  • Fluorine Effects : The 2,6-difluoro substitution on the benzamide may enhance electronegativity and binding to hydrophobic pockets, similar to diflufenican’s agrochemical activity .
  • Imidazole vs. Triazole : The imidazole’s nitrogen positioning could improve coordination with metal ions (e.g., in enzyme active sites) compared to triazoles, which are more rigid and less basic .

Q & A

Q. What are the optimal synthetic routes for 2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Imidazole core formation : Condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with thiourea derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
  • Sulfanyl-ethyl linkage : Thiol-mediated coupling of the imidazole intermediate with 2-mercaptoethylamine derivatives, followed by reaction with 2,6-difluorobenzoyl chloride .
  • Purification : Recrystallization from ethanol or methanol is critical to achieve >95% purity .

Q. How is the compound characterized for structural confirmation and purity?

Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., fluorine atoms at C2 and C6 of benzamide, methoxyphenyl group on imidazole) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 430.08 for C21_{21}H17_{17}F2_2N3_3O2_2S) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Standard protocols include:

  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases, given the compound’s sulfanyl and benzamide moieties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substitution patterns : Replace the 4-methoxyphenyl group on the imidazole with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on bioactivity .
  • Sulfur linker modification : Compare sulfanyl (-S-) with sulfonyl (-SO2_2-) or sulfonamide (-NHSO2_2-) groups to study redox stability and target binding .
  • Fluorine positioning : Test 2,6-difluoro vs. 2,4-difluoro benzamide derivatives to evaluate steric/electronic effects on receptor interactions .

Q. What experimental strategies resolve contradictory data in biological activity across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, cell density) to rule out false positives/negatives .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .
  • Metabolite analysis : LC-MS/MS to detect degradation products (e.g., hydrolyzed benzamide) that may interfere with activity measurements .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
  • Oxidative stress testing : Expose to H2_2O2_2 or cytochrome P450 enzymes to simulate hepatic metabolism .
  • Plasma stability : Incubate with human plasma (37°C, 1–6 hours) and quantify remaining compound via LC-MS .

Q. What computational methods support mechanistic studies of its activity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like cyclooxygenase-2 (COX-2) or EGFR kinase .
  • QSAR modeling : Train models with descriptors (e.g., logP, topological polar surface area) to correlate structure with observed IC50_{50} values .
  • MD simulations : GROMACS or AMBER for 100-ns trajectories to assess ligand-protein complex stability .

Q. How can selectivity for biological targets be optimized?

  • Fragment-based design : Replace the imidazole ring with triazoles or pyrazoles to alter hydrogen-bonding networks .
  • Pharmacophore masking : Introduce prodrug moieties (e.g., acetylated amines) to reduce off-target interactions .
  • Co-crystallization studies : X-ray diffraction of ligand-target complexes to guide rational modifications (e.g., optimizing fluorine interactions) .

Methodological Considerations

Q. Key challenges in scaling up synthesis for in vivo studies

  • Intermediate purification : Column chromatography is time-consuming; switch to recrystallization or centrifugal partition chromatography for gram-scale production .
  • Thiol oxidation : Use nitrogen atmosphere during sulfanyl-ethyl coupling to prevent disulfide formation .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours for imidazole formation) .

Q. Critical controls for biological assays

  • Solvent controls : DMSO concentrations must be ≤0.1% to avoid cytotoxicity artifacts .
  • Reference standards : Include known inhibitors (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) .
  • Blinded analysis : Assign compound codes to eliminate bias in data interpretation .

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